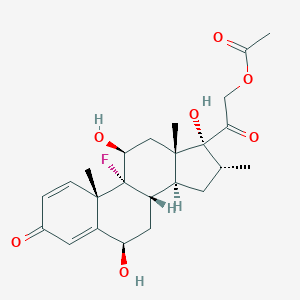

21-O-Acetyl 6beta-Hydroxy Dexamethasone

Übersicht

Beschreibung

The compound 21-O-Acetyl 6beta-Hydroxy Dexamethasone is a synthetic corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is commonly used in the treatment of various inflammatory and allergic conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 21-O-Acetyl 6beta-Hydroxy Dexamethasone involves multiple steps. The starting material is often a steroid nucleus, which undergoes fluorination, hydroxylation, and acetylation reactions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like crystallization, filtration, and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

The compound 21-O-Acetyl 6beta-Hydroxy Dexamethasone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a reference standard for the development of analytical methods. It is also used in the synthesis of other corticosteroids and related compounds.

Biology

In biological research, 21-O-Acetyl 6beta-Hydroxy Dexamethasone is used to study the mechanisms of inflammation and immune response. It is also used in cell culture studies to investigate its effects on various cell types.

Medicine

In medicine, this compound is used in the formulation of topical creams, ointments, and inhalers for the treatment of inflammatory and allergic conditions. It is particularly effective in reducing symptoms of asthma, eczema, and psoriasis.

Industry

In the pharmaceutical industry, this compound is used in the production of various corticosteroid medications. It is also used in the development of new drug formulations and delivery systems.

Wirkmechanismus

The mechanism of action of 21-O-Acetyl 6beta-Hydroxy Dexamethasone involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammation and immune response. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- [2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

- [2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate

Uniqueness

The uniqueness of 21-O-Acetyl 6beta-Hydroxy Dexamethasone lies in its specific fluorination pattern and the presence of multiple hydroxyl groups. These structural features contribute to its high potency and selectivity as a corticosteroid. Compared to similar compounds, it exhibits a better therapeutic index and fewer side effects.

Biologische Aktivität

21-O-Acetyl 6beta-Hydroxy Dexamethasone is a synthetic glucocorticoid derivative of dexamethasone, distinguished by an acetyl group at the 21st position and a hydroxyl group at the 6beta position. This compound exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts, making it a valuable tool in both clinical and research settings.

The biological activity of this compound primarily involves its interaction with the glucocorticoid receptor (GR). Upon binding to the GR, the receptor-ligand complex translocates to the nucleus, where it influences gene expression related to inflammatory and immune responses. This action leads to:

- Suppression of pro-inflammatory cytokines : The compound reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha.

- Inhibition of leukocyte migration : By modulating adhesion molecules and chemokines, it prevents leukocytes from reaching sites of inflammation.

Table 1: Comparison of Biological Activities

| Activity Type | This compound | Dexamethasone | Betamethasone |

|---|---|---|---|

| Anti-inflammatory | High | High | High |

| Immunosuppressive | Moderate | High | Moderate |

| GR Binding Affinity | High | Moderate | High |

Clinical Studies

This compound has been utilized in various clinical studies to assess its efficacy in treating inflammatory and autoimmune disorders. For instance:

- Case Study: Rheumatoid Arthritis : A study demonstrated significant improvement in symptoms when patients were treated with this compound, highlighting its potential as a therapeutic agent for managing chronic inflammatory conditions.

- Case Study: Asthma Management : In a clinical trial involving asthmatic patients, administration of this glucocorticoid resulted in decreased airway inflammation and improved lung function metrics compared to placebo groups.

In Vitro Studies

In vitro studies have further elucidated the mechanisms by which this compound exerts its effects:

- Cell Line Studies : Research using human fibroblast cell lines showed that treatment with this compound leads to a decrease in matrix metalloproteinase (MMP) production, which is critical in tissue remodeling during inflammation.

- Cytotoxicity Assays : Various assays indicated that while this compound is effective against inflammatory cells, it does not exhibit significant cytotoxicity towards normal cells at therapeutic doses.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound suggests that its modifications enhance bioavailability and receptor affinity compared to its parent compound, dexamethasone. Key findings include:

- Absorption : Rapid absorption following administration with peak plasma concentrations achieved within hours.

- Metabolism : Primarily metabolized by hepatic cytochrome P450 enzymes, with implications for drug interactions in patients receiving concurrent medications.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Approximately 3-4 hours |

| Volume of distribution | High (indicating extensive tissue binding) |

| Clearance | Moderate |

Eigenschaften

IUPAC Name |

[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO7/c1-12-7-15-16-9-18(28)17-8-14(27)5-6-21(17,3)23(16,25)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)26/h5-6,8,12,15-16,18-19,28-29,31H,7,9-11H2,1-4H3/t12-,15+,16+,18-,19+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWHYZMBJNXZOF-VRCYOTQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628410 | |

| Record name | (6beta,11beta,16alpha)-9-Fluoro-6,11,17-trihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72559-77-4 | |

| Record name | (6beta,11beta,16alpha)-9-Fluoro-6,11,17-trihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.